Methyl 3-(propionylamino)benzoate
Overview
Description
Methyl 3-(propionylamino)benzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is propionylated
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(propionylamino)benzoate can be synthesized through a multi-step process:
Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.
Nitration: Methyl benzoate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.
Reduction: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, yielding methyl 3-aminobenzoate.
Propionylation: Finally, methyl 3-aminobenzoate is reacted with propionyl chloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(propionylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propionylamino group back to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated benzoates or other substituted derivatives.
Scientific Research Applications
Methyl 3-(propionylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(propionylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propionylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the propionylamino group.
Methyl 3-aminobenzoate: Similar structure but without the propionyl group.
Propionylamino derivatives: Other compounds with propionylamino groups attached to different aromatic rings.
Uniqueness: Methyl 3-(propionylamino)benzoate is unique due to the presence of both the ester and propionylamino functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and potential therapeutic uses.
Properties
IUPAC Name |
methyl 3-(propanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKSFUXGSAGHDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966608 | |
Record name | Methyl 3-propanamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351984-79-7 | |
Record name | Methyl 3-propanamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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